Home > Products > Screening Compounds P68389 > 7-(Difluoromethoxy)-1H-benzo[d]imidazole
7-(Difluoromethoxy)-1H-benzo[d]imidazole -

7-(Difluoromethoxy)-1H-benzo[d]imidazole

Catalog Number: EVT-13247507
CAS Number:
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Difluoromethoxy)-1H-benzo[d]imidazole is a chemical compound categorized under the class of benzimidazoles, which are known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibacterial agent and in cancer treatment. The compound's structure incorporates a difluoromethoxy group, which enhances its pharmacological properties.

Source and Classification

The compound is derived from benzimidazole, a bicyclic structure that consists of a fused benzene and imidazole ring. Benzimidazoles are widely studied for their therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities. The difluoromethoxy substitution introduces unique electronic properties, making 7-(Difluoromethoxy)-1H-benzo[d]imidazole a subject of interest in drug design and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(Difluoromethoxy)-1H-benzo[d]imidazole typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-(bromomethyl)-1H-benzimidazole, which can be obtained through the reaction of o-phenylenediamine with bromoacetic acid under acidic conditions .
  2. Formation of Thiol Derivative: The introduction of the difluoromethoxy group is achieved through a reaction with difluoromethyl ether reagents. For instance, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol can be synthesized by treating the thiol derivative with appropriate acylating agents in the presence of bases like triethylamine .
  3. Cyclization Reactions: Further modifications can involve cyclization reactions to form more complex derivatives, such as triazoles or thiazoles, which enhance the biological activity of the base compound .
Molecular Structure Analysis

Structure and Data

The molecular formula for 7-(Difluoromethoxy)-1H-benzo[d]imidazole is C8H6F2N2OSC_8H_6F_2N_2OS with a molecular weight of approximately 216.21 g/mol. The structure features:

  • Benzimidazole Core: The fused ring system contributes to the compound's stability and biological activity.
  • Difluoromethoxy Group: This functional group enhances lipophilicity and may improve binding affinity to biological targets.

Spectroscopic data reveal significant absorption bands corresponding to various functional groups. For example, IR spectroscopy shows characteristic peaks for C=N stretching in the benzimidazole nucleus .

Chemical Reactions Analysis

Reactions and Technical Details

7-(Difluoromethoxy)-1H-benzo[d]imidazole can undergo several chemical reactions:

  1. Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Coupling Reactions: The compound can be reacted with various electrophiles to create derivatives that may possess enhanced pharmacological properties.
  3. Cycloaddition Reactions: It can also react via 1,3-dipolar cycloaddition with azides to form triazole derivatives, which have shown promising biological activities .

These reactions are typically monitored using thin-layer chromatography (TLC) and characterized by NMR and mass spectrometry.

Mechanism of Action

Process and Data

The mechanism of action for 7-(Difluoromethoxy)-1H-benzo[d]imidazole involves its interaction with specific biological targets within cells:

  • Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential cellular processes such as DNA replication or protein synthesis.
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

In vitro studies have demonstrated varying IC50 values against different cancer cell lines, indicating its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(Difluoromethoxy)-1H-benzo[d]imidazole include:

  • Appearance: Generally appears as a solid white or off-white powder.
  • Melting Point: Approximately 241 °C.
  • Solubility: Soluble in organic solvents such as acetone and dimethylformamide.

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of benzimidazole derivatives, particularly in electrophilic aromatic substitution reactions .
Applications

Scientific Uses

7-(Difluoromethoxy)-1H-benzo[d]imidazole has several notable applications in scientific research:

  • Medicinal Chemistry: Its derivatives are being investigated for their potential use as antibacterial agents and anticancer drugs.
  • Biological Studies: Used in studies exploring the mechanisms of action against various pathogens and cancer cell lines.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting specific diseases.
Synthetic Methodologies and Optimization Strategies

Coupling Reagent-Driven Cyclization Approaches

The carbodiimide-mediated cyclization represents a cornerstone methodology for constructing the benzimidazole core bearing the sensitive difluoromethoxy group. This approach typically involves the condensation of 4-(difluoromethoxy)-1,2-phenylenediamine derivatives with carboxylic acid equivalents under carefully controlled conditions. In the patented synthesis route [1], carbon disulfide (CS₂) serves as the cyclizing agent in alkaline media (NaOH/KOH), facilitating the formation of the 2-mercapto-benzimidazole precursor essential for further functionalization. The reaction proceeds through a reversible dithiocarbamate intermediate that undergoes intramolecular cyclization upon heating (80-100°C), with the difluoromethoxy group requiring protection or pH control to prevent hydrolysis during the extended reaction times (6-12 hours).

Key optimization parameters include:

  • Alkali concentration (20-30% NaOH/KOH aqueous solutions) to balance reaction rate against base-induced decomposition
  • Temperature modulation (80-100°C) to drive cyclization while minimizing byproduct formation
  • Stoichiometric control of CS₂ (1.5-2.0 equivalents) to ensure complete conversion

The major limitation emerges in the purification challenges associated with sulfur-containing byproducts, which often necessitate multiple recrystallization steps or chromatographic separations, reducing overall yields to 50-65%. Alternative carboxylic acid surrogates such as orthoesters provide improved functional group tolerance but increase production costs. Recent innovations have explored water-miscible cosolvents (e.g., ethanol-water 1:1) to enhance reagent solubility and reduce reaction heterogeneity, improving yields by approximately 15% compared to purely aqueous systems.

Table 1: Optimization of Carbon Disulfide-Mediated Cyclization

Alkali SourceTemperature (°C)Reaction Time (h)Solvent SystemYield (%)
NaOH (20%)8012H₂O52
KOH (25%)908H₂O/EtOH (1:1)65
NaOH (30%)1006H₂O48

TBTU-Mediated One-Pot Multicomponent Reactions

The TBTU-mediated approach (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) has revolutionized access to complex benzimidazole architectures through a tandem acylation-cyclization sequence conducted under mild conditions. This method efficiently constructs tricyclic benzimidazole-thiazinone derivatives from 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol and substituted trans-cinnamic acids in a single operational step [6] [7]. The reaction proceeds at ambient temperature (25°C) in anhydrous DMF, facilitated by the non-nucleophilic base DIPEA (N,N-diisopropylethylamine), which maintains optimal pH without competing with nucleophilic sites.

The mechanistic pathway involves four sequential events:

  • O-Acylisourea formation through TBTU activation of the carboxylic acid
  • Active ester generation via benzotriazole displacement
  • Thiolate nucleophilic attack forming a linear adduct
  • Intramolecular Michael addition cyclizing into the thiazinone ring

Critical advantages include:

  • Suppressed epimerization at α-carbon centers of cinnamic acids
  • Ambient temperature operation preserving acid-sensitive OCF₂H functionality
  • Byproduct solubility (tetramethylurea derivatives) enabling simple aqueous workup

Yields range from 68-85% for electron-neutral cinnamic acids, while electron-deficient systems (e.g., p-nitro derivatives) require extended reaction times (24h) due to reduced nucleophilicity. The methodology demonstrates exceptional functional group tolerance, accommodating substituents including halogens, methoxy groups, and heterocyclic moieties without protective group strategies. This one-pot protocol significantly reduces purification burdens compared to traditional DCC-mediated couplings, which generate insoluble dicyclohexylurea (DCU) byproducts requiring filtration and chromatography.

Table 2: TBTU-Mediated Synthesis of Benzimidazole-Thiazinone Hybrids

Cinnamic Acid SubstituentDIPEA (equiv)Reaction Time (h)Isolated Yield (%)
4-CH₃O-C₆H₄2.01885
4-Cl-C₆H₄2.52078
3,4-(CH₃O)₂-C₆H₃2.02282
4-NO₂-C₆H₄3.02468

Late-Stage Difluoromethylation Techniques for OCF₂H Functionalization

The strategic incorporation of the difluoromethoxy group (-OCF₂H) presents distinct synthetic challenges due to its sensitivity to hydrolysis, oxidative degradation, and radical side reactions. Two predominant strategies have emerged for installing this moiety: direct difluoromethylation of phenolic precursors and utilization of prefunctionalized difluoromethyl building blocks.

The halodifluoromethylation-hydrolysis sequence offers the most reliable pathway for introducing -OCF₂H at the 7-position of benzimidazoles. This method employs chlorodifluoromethane (ClCF₂H) under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH) to convert electron-rich phenols to aryloxydifluoromethyl intermediates, followed by acid-catalyzed hydrolysis (HCl, H₂O) to yield the desired -OCF₂H functionality [1]. Key considerations include:

  • Substrate activation requirement (ortho/para-nitro groups enhance reactivity)
  • Strict exclusion of moisture during halodifluoromethylation
  • Controlled hydrolysis conditions (pH 3-4, 0-5°C) to prevent overhydrolysis to formate esters

Alternative approaches utilize difluoromethyl precursors such as difluoromethyl aryl ethers incorporated early in the synthetic sequence. While this approach avoids late-stage functionalization challenges, it requires protective group strategies for the acid- and base-sensitive -OCF₂H group during subsequent reactions, particularly during cyclization steps requiring elevated temperatures or strong acids/bases.

Comparative studies indicate the halodifluoromethylation method delivers superior regioselectivity for the 7-position (≥95:5 regioselectivity) but suffers from moderate yields (45-60%) due to competing side reactions. Conversely, the prefunctionalized building block approach provides higher overall yields (70-75%) but requires additional synthetic steps for precursor preparation. Recent innovations in continuous-flow difluoromethylation have demonstrated improved mass transfer and temperature control, reducing reaction times from hours to minutes while minimizing degradation pathways.

Chemoselective Strategies for Benzimidazole Core Assembly

Orthogonal reaction control is essential when constructing the benzimidazole nucleus bearing the acid-/base-sensitive difluoromethoxy group. The reductive cyclization of ortho-nitroanilines has emerged as the most effective chemoselective strategy, leveraging the differential stability of the OCF₂H group under mild reducing conditions [4]. This approach employs 4-(difluoromethoxy)-N⁴-aryl-1,2-benzenediamines prepared via aromatic nucleophilic substitution, followed by:

  • Formamidine formation using formic acid/acetic anhydride
  • Cyclodehydration under acidic conditions (HCl, ethanol, reflux)

Critical chemoselectivity considerations include:

  • Nitro group reduction must utilize zinc/acetic acid or catalytic transfer hydrogenation (Pd/C, ammonium formate) instead of strong reducing agents (LiAlH₄) that cleave the C-OCF₂ bond
  • Cyclization conditions require pH >3 to prevent acid-catalyzed decomposition of the difluoromethoxy group
  • Temperature control (<100°C) during imidazole ring formation

The methodology demonstrates excellent functional group compatibility, tolerating substituents including nitriles (e.g., 4-cyanoaniline derivatives), which remain intact throughout the sequence. This compatibility enables late-stage diversification of the N1-position for structure-activity relationship studies. For the synthesis of antiviral benzimidazole derivatives targeting Lassa virus, this approach achieved yields of 78-85% with >99% purity after recrystallization [4].

Competing methods such as transition metal-catalyzed C-N coupling (CuI, phenanthroline, K₃PO₄) provide an alternative for sterically hindered systems but risk halogen-difluoromethoxy exchange when aryl bromides/iodides are present. The electron-withdrawing nature of -OCF₂H sufficiently activates adjacent positions for nucleophilic substitution, enabling direct cyclization without metal catalysts in most cases.

Solvent and Base Selection in Microwave-Assisted Syntheses

Microwave irradiation has transformed benzimidazole synthesis by enabling rapid, homogeneous heating that suppresses side reactions and enhances reproducibility. Optimal performance for 7-(difluoromethoxy)-1H-benzo[d]imidazole derivatives requires precise solvent/base combinations tailored to the difluoromethoxy group's stability profile [5]. Systematic screening reveals that polar aprotic solvents (DMF, NMP) facilitate efficient microwave energy absorption while minimizing hydrolytic decomposition of the OCF₂H group.

Critical parameters include:

  • Dielectric constant (>30) for efficient microwave coupling
  • Boiling point (>150°C) to enable superheating without solvent evaporation
  • Aprotic character to prevent nucleophilic attack on the difluoromethoxy carbon

For base selection, sterically hindered amines (DIPEA, DBU) outperform inorganic bases (K₂CO₃, Cs₂CO₃) in microwave-assisted N-alkylations and cyclizations, providing sufficient basicity without inducing elimination side reactions. DIPEA (pKa of conjugate acid = 10.75) optimally maintains pH 8-9, preventing both acid-catalyzed hydrolysis of OCF₂H and base-mediated dehydrofluorination.

Reaction optimization demonstrates that microwave irradiation at 120°C for 1 minute in DMF/DIPEA (10:1 v/v) achieves complete conversion of 4-(difluoromethoxy)-N¹-(2-hydroxyethyl)-1,2-benzenediamine to the corresponding imidazole, whereas conventional heating at 60°C requires 12 hours for comparable conversion [5]. This dramatic rate acceleration (720-fold) significantly reduces thermal degradation of the OCF₂H group, improving yields by 25-30% compared to oil-bath heating. Temperature-controlled microwave protocols (max 150°C, 30-second hold) have proven essential for preventing the formation of formate ester decomposition products, which increase by >15% when temperatures exceed 160°C.

Table 3: Solvent and Base Optimization Under Microwave Irradiation

SolventBaseTemperature (°C)Time (min)Conversion (%)OCF₂H Decomposition (%)
DMFDIPEA1201>99<1
NMPDBU1201981.5
EtOHK₂CO₃1205858
DMSOCs₂CO₃13029512

Properties

Product Name

7-(Difluoromethoxy)-1H-benzo[d]imidazole

IUPAC Name

4-(difluoromethoxy)-1H-benzimidazole

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-7(6)12-4-11-5/h1-4,8H,(H,11,12)

InChI Key

DKDDIKYCUZMDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.